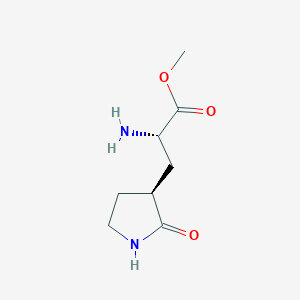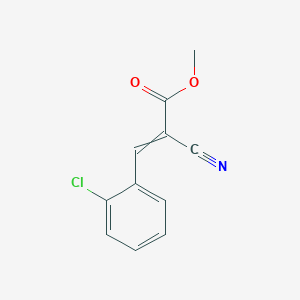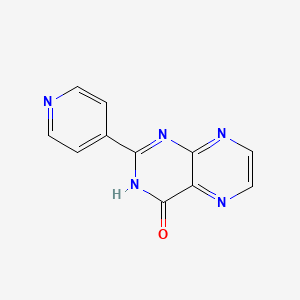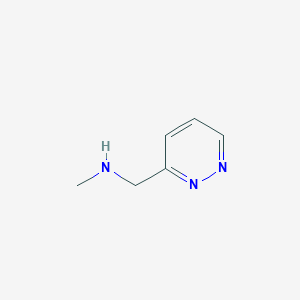
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a pyrrolidinone ring, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acid chlorides. In this route, (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and solvents is carefully managed to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products
Hydrolysis: (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate can be compared with other similar compounds such as:
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)butanoate: Similar structure but with an additional carbon in the side chain.
Ethyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H14N2O3 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)6(9)4-5-2-3-10-7(5)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m0/s1 |
Clave InChI |
ZRXQTUVXCKSWQD-WDSKDSINSA-N |
SMILES isomérico |
COC(=O)[C@H](C[C@@H]1CCNC1=O)N |
SMILES canónico |
COC(=O)C(CC1CCNC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid](/img/structure/B11817657.png)







![2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid](/img/structure/B11817690.png)





